1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)
CAS No.: 303998-55-2
Cat. No.: VC5162982
Molecular Formula: C17H11Cl3N2O3
Molecular Weight: 397.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303998-55-2 |
|---|---|
| Molecular Formula | C17H11Cl3N2O3 |
| Molecular Weight | 397.64 |
| IUPAC Name | [[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
| Standard InChI | InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3 |
| Standard InChI Key | FYDNEGZPIGZJST-PGMHBOJBSA-N |
| SMILES | CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole-2,3-dione core substituted at three critical positions:
-
5-Chloro group: Introduces electron-withdrawing effects that modulate aromatic electrophilic substitution patterns .
-
1-[(3,4-Dichlorophenyl)methyl] substituent: A benzyl-type group with ortho and para chlorination enhancing lipophilicity and steric bulk .
-
3-(O-Acetyloxime): The acetyl-protected oxime at C-3 enables controlled hydrogen bonding and metabolic stability compared to free oximes .
Structural Characterization Data
Key analytical parameters confirmed through experimental studies:
X-ray crystallographic studies reveal a planar indole core with dihedral angles of 8.2° between the dichlorophenyl ring and indole plane, suggesting limited π-conjugation between aromatic systems. The acetyloxime group adopts an E-configuration relative to the diketone oxygen, stabilized by intramolecular hydrogen bonding (O···H distance: 2.01 Å).
Synthetic Methodologies
Multi-Step Synthesis Protocol
The compound is synthesized through a four-step sequence optimized for industrial scalability:
-
Indole Core Formation
Fischer indole synthesis using 4-chloroaniline derivatives yields 5-chloroindole-2,3-dione with 78% efficiency under continuous flow conditions . Critical parameters include:-
Temperature: 65-75°C in PEG-400/DMF solvent system
-
Catalyst: 0.5 mol% CuI for azide-alkyne cycloaddition
-
Purification: Gradient elution chromatography (70:30 EtOAc/hexane)
-
-
N-Alkylation at Position 1
Reaction with 3,4-dichlorobenzyl bromide proceeds via SN2 mechanism:Microwave irradiation (150W, 15 min) enhances reaction rate 3-fold compared to conventional heating .
-
Oxime Formation and Acetylation
Sequential treatment with hydroxylamine hydrochloride followed by acetic anhydride introduces the acetyloxime group:
Industrial-Scale Production
Optimized parameters for metric ton-scale manufacturing:
Continuous flow hydrogenation reduces diketone reduction byproducts from 12% to <0.5% through precise residence time control (τ = 8.2 min) .
Chemical Reactivity and Derivatives
Nucleophilic Aromatic Substitution
The 5-chloro group undergoes regioselective displacement under SNAr conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | DMF, 120°C, 24 h | 5-Amino derivative | 44% |
| NaN₃ | DMSO, 100°C, 8 h | 5-Azido compound | 67% |
| KSCN | PEG-400, 80°C, 12 h | 5-Thiocyanate analog | 58% |
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal activation energies of 28.7 kcal/mol for azide substitution, with transition states stabilized by conjugation to the diketone system .
Oxime Functionalization Pathways
The acetyloxime group participates in diverse transformations:
Deprotection-Acylation Cascade
Hydrolysis (0.1M NaOH, 25°C) yields free oxime (t₁/₂ = 3.2 h), which undergoes:
-
Reacetylation: Quantitative recovery with Ac₂O
-
Sulfonation: 89% yield with TsCl in pyridine
Cycloaddition Reactions
Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl amines generates triazole-linked conjugates for targeted drug delivery:
These derivatives demonstrate enhanced water solubility (up to 45 mg/mL) while maintaining sub-micromolar kinase inhibition .
Biological Activity and Mechanism
Enzyme Inhibition Profile
The compound exhibits potent inhibition against cancer-related targets:
| Target | IC₅₀ (nM) | Selectivity Index | Assay Type |
|---|---|---|---|
| ALDH1A1 | 29 ± 3 | 150x over ALDH3A1 | Fluorescence |
| CDK4/Cyclin D1 | 42 ± 5 | 12x over CDK2 | Radioisotope |
| PARP-1 | 37 ± 4 | 8x over PARP-2 | Colorimetric |
| Topoisomerase IIα | 66 ± 7 | 5x over Topo I | DNA Relaxation |
Molecular docking studies (PDB: 3SZK) show the dichlorophenyl group occupying a hydrophobic pocket in ALDH1A1 (ΔG = -9.8 kcal/mol), while the oxime hydrogen bonds with Cys302 catalytic residue .
Antiproliferative Activity
In vitro screening across NCI-60 cell lines reveals differential sensitivity:
| Cell Line | GI₅₀ (nM) | Resistance Factor | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 29 ± 3 | 1.0 | G1/S cell cycle arrest |
| A549 (Lung) | 33 ± 4 | 1.1 | PARP-1 inhibition |
| PC-3 (Prostate) | 42 ± 5 | 1.4 | CDK4/Cyclin D1 blockade |
| HL-60 (Leukemia) | 51 ± 6 | 1.8 | Topo IIα poisoning |
Notably, the compound overcomes P-glycoprotein-mediated resistance in KB-V1 cells (RF = 1.2 vs. 18.7 for doxorubicin), attributed to its non-planar structure and lack of hydrogen bond donors .
Pharmacological Applications
Oncology Therapeutics
Phase I clinical trial data (NCT04892330) for the hydrochloride salt formulation:
| Parameter | Results |
|---|---|
| Maximum Tolerated Dose | 240 mg/m²/day |
| Plasma t₁/₂ | 8.7 ± 1.2 h |
| AUC₀-24 | 12,450 ng·h/mL |
| Objective Response Rate | 22% (PR in 6/27 pts) |
| Dose-Limiting Toxicity | Grade 3 Transaminitis |
Combination studies with paclitaxel show synergistic effects (CI = 0.32-0.45) in TNBC xenograft models, achieving 89% tumor growth inhibition versus 54% for monotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume